- InBr3-Promoted Divergent Approach to Polysubstituted Indoles and Quinolines from 2-Ethynylanilines: Switch from an Intramolecular Cyclization to an Intermolecular Dimerization by a Type of Terminal Substituent Group, Journal of Organic Chemistry, 2008, 73(11), 4160-4165
Cas no 96887-11-5 (1H-Indole-5-carbonitrile,2-phenyl-)
96887-11-5 structure
Product Name:1H-Indole-5-carbonitrile,2-phenyl-
CAS 번호:96887-11-5
MF:C15H10N2
메가와트:218.253303050995
CID:803540
Update Time:2023-09-11
1H-Indole-5-carbonitrile,2-phenyl- 화학적 및 물리적 성질
이름 및 식별자
-
- 1H-Indole-5-carbonitrile,2-phenyl-
- 2-phenyl-1H-indole-5-carbonitrile
- 2-phenyl-1H-indole-5-kohlenitrile
- 2-phenyl-5-cyanoindole
- 2-phenylindole-5-carbonitrile
- 5-cyano-2-phenylindole
- 2-Phenyl-1H-indole-5-carbonitrile (ACI)
-
- 인치: 1S/C15H10N2/c16-10-11-6-7-14-13(8-11)9-15(17-14)12-4-2-1-3-5-12/h1-9,17H
- InChIKey: IYFJGCSGRAMZRA-UHFFFAOYSA-N
- 미소: N#CC1C=C2C(NC(C3C=CC=CC=3)=C2)=CC=1
계산된 속성
- 정밀분자량: 218.08400
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 1
- 복잡도: 310
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 3.4
실험적 성질
- PSA: 39.58000
- LogP: 3.70658
1H-Indole-5-carbonitrile,2-phenyl- 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
?? ?? ??:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
1H-Indole-5-carbonitrile,2-phenyl- 합성 방법
합성 방법 1
반응 조건
1.1 Catalysts: Indium tribromide Solvents: Toluene ; 2 h, reflux
참조
합성 방법 2
반응 조건
1.1 Catalysts: Indium tribromide Solvents: Toluene ; 2 h, reflux
참조
- InBr3-catalyzed intramolecular cyclization of 2-alkynylanilines leading to polysubstituted indole and its application to one-pot synthesis of an amino acid precursor, Tetrahedron Letters, 2006, 47(5), 631-634
합성 방법 3
반응 조건
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 1.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 3.0 h, 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 3.0 h, 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
참조
- Simple indole synthesis by one-pot Sonogashira coupling-NaOH-mediated cyclization, Synlett, 2008, (19), 3006-3010
합성 방법 4
반응 조건
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 140 °C
참조
- Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1, Bioorganic & Medicinal Chemistry Letters, 2017, 27(24), 5393-5399
합성 방법 5
반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: 4,7-Diphenyl-1,10-phenanthroline Solvents: Dimethyl sulfoxide ; 8 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
참조
- Modular Counter-Fischer-Indole Synthesis through Radical-Enolate Coupling, Organic Letters, 2021, 23(3), 1096-1102
합성 방법 6
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 12 - 24 h, reflux
1.2 Catalysts: Silver carbonate , Triphenylphosphine , Palladium diacetate Solvents: 1,4-Dioxane ; 24 h, 120 °C
1.2 Catalysts: Silver carbonate , Triphenylphosphine , Palladium diacetate Solvents: 1,4-Dioxane ; 24 h, 120 °C
참조
- Pd-Catalyzed Imine Cyclization: Synthesis of Antimalarial Natural Products Aplidiopsamine A, Marinoquinoline A, and Their Potential Hybrid NCLite-M1, Organic Letters, 2012, 14(22), 5804-5807
합성 방법 7
반응 조건
1.1 Reagents: Silver acetate , Sulfuric acid Catalysts: Palladium chloride Solvents: Dimethylformamide , Acetonitrile ; 40 min, 100 °C
참조
- Microwave-accelerated Pd-catalyzed desulfitative direct C2-arylation of free (NH)-indoles with arylsulfinic acids, Chemistry - An Asian Journal, 2013, 8(12), 3185-3190
합성 방법 8
반응 조건
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium (silica-supported) Solvents: Acetonitrile ; rt; 12 h, 60 °C; cooled
1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, rt
1.3 2 h, 60 °C
1.4 Reagents: Hydrochloric acid Catalysts: Palladium chloride Solvents: Water ; 24 h, reflux
1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, rt
1.3 2 h, 60 °C
1.4 Reagents: Hydrochloric acid Catalysts: Palladium chloride Solvents: Water ; 24 h, reflux
참조
- One-pot/four-step/palladium-catalyzed synthesis of indole derivatives: the combination of heterogeneous and homogeneous systems, Advanced Synthesis & Catalysis, 2008, 350(16), 2498-2502
합성 방법 9
반응 조건
1.1 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; overnight, rt
1.2 Reagents: Lithium hydroxide Solvents: N-Methyl-2-pyrrolidone ; 12 h, 100 °C; 100 °C → rt
1.3 Solvents: Water ; rt
1.2 Reagents: Lithium hydroxide Solvents: N-Methyl-2-pyrrolidone ; 12 h, 100 °C; 100 °C → rt
1.3 Solvents: Water ; rt
참조
- Chiral Bronsted Acid from Chiral Phosphoric Acid Boron Complex and Water: Asymmetric Reduction of Indoles, Angewandte Chemie, 2020, 59(8), 3294-3299
합성 방법 10
반응 조건
1.1 Reagents: Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: 1,4-Dioxane ; 120 °C
참조
- Structure-activity relationships of 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus, Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4294-4297
합성 방법 11
반응 조건
참조
- Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride, Journal of the Chemical Society, 1999, (1999), 529-534
합성 방법 12
반응 조건
1.1 Catalysts: Palladium Solvents: Water , Rhodiasolv Polarclean ; 4 h, 120 °C
참조
- Polarclean/Water as a Safe and Recoverable Medium for Selective C2-Arylation of Indoles Catalyzed by Pd/C, ACS Sustainable Chemistry & Engineering, 2020, 8(44), 16441-16450
합성 방법 13
반응 조건
1.1 Reagents: Cesium carbonate Solvents: Toluene ; 4 h, 150 °C
참조
- Cesium Carbonate-Promoted Hydroamidation of Alkynes: Enamides, Indoles and the Effect of Iron(III) Chloride, Advanced Synthesis & Catalysis, 2012, 354(16), 3054-3064
합성 방법 14
반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Cuprous iodide , Dichloro(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 4 h, reflux
참조
- Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF), Chemical & Pharmaceutical Bulletin, 2003, 51(10), 1170-1173
합성 방법 15
반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid , Oxygen Catalysts: 2482553-20-6 Solvents: Dimethyl sulfoxide ; 5 min, rt; 24 h, 60 °C
참조
- Well-defined (NHC)Pd(N-heterocyclic carboxylate)(OAc) complexes-catalyzed direct C2-arylation of free (NH)-indoles with arylsulfonyl hydrazides, Applied Organometallic Chemistry, 2020, 34(12),
합성 방법 16
반응 조건
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; rt → 140 °C; > 1 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; rt → 140 °C; > 1 h, 140 °C
참조
- Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors, Organic & Biomolecular Chemistry, 2012, 10(44), 8835-8847
합성 방법 17
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: L-Proline , Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ; 3 h, 100 °C
참조
- Copper catalyzed domino decarboxylative cross coupling-cyclisation reactions: synthesis of 2-arylindoles, Tetrahedron Letters, 2012, 53(32), 4248-4252
합성 방법 18
반응 조건
1.1 Catalysts: Perfluorooctanoic acid , Tetraaquatetra-μ3-hydroxytetrahydroxytetra-μ3-oxobis[μ-[4-[3,6,8-tris(4-carboxyp… Solvents: Dimethylformamide ; 24 h, 60 °C
1.2 Catalysts: Palladium acetylacetonate Solvents: Chloroform ; rt; 30 min, rt
1.3 Reagents: Potassium acetate , Oxygen Solvents: Water ; 24 h, 100 °C
1.2 Catalysts: Palladium acetylacetonate Solvents: Chloroform ; rt; 30 min, rt
1.3 Reagents: Potassium acetate , Oxygen Solvents: Water ; 24 h, 100 °C
참조
- Water-medium C-H activation over a hydrophobic perfluoroalkane-decorated metal-organic framework platform, Journal of Catalysis, 2016, 333, 1-7
합성 방법 19
반응 조건
1.1 Reagents: Sodium acetate Catalysts: Triphenylphosphine oxide , Palladium diacetate Solvents: 1,4-Dioxane ; 15 h, 90 °C
참조
- Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles, Organic Letters, 2023, 25(9), 1409-1414
합성 방법 20
반응 조건
1.1 Reagents: Sulfuric acid , Potassium persulfate Catalysts: Palladium (triazole-functionalized, silica-bound) Solvents: Methanol ; 10 h, rt
참조
- A highly efficient and recyclable Fe3O4 magnetic nanoparticle immobilized palladium catalyst for the direct C-2 arylation of indoles with arylboronic acids, Catalysis Science & Technology, 2014, 4(7), 1979-1988
합성 방법 21
반응 조건
1.1 Reagents: Acetic acid , Oxygen Catalysts: Cupric acetate , Palladium diacetate Solvents: Acetic acid ; 12 h, rt
참조
- Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts, Journal of Organic Chemistry, 2008, 73(18), 7428-7431
합성 방법 22
반응 조건
1.1 Solvents: Toluene ; 5.5 d, rt
1.2 Reagents: Tetrabutylammonium bromide , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ; 28 h, 60 °C
1.2 Reagents: Tetrabutylammonium bromide , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ; 28 h, 60 °C
참조
- A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions, Journal of Organic Chemistry, 2015, 80(1), 471-481
합성 방법 23
반응 조건
1.1 Reagents: Acetic acid , Oxygen Catalysts: Palladium diacetate ; 8 h, 1.0 atm, rt
참조
- Iminyl-radicals by electrochemical decarboxylation of α-imino-oxy acids: construction of indole-fused polycyclics, Chemical Communications (Cambridge, 2021, 57(79), 10242-10245
합성 방법 24
반응 조건
1.1 Reagents: Zinc bromide Solvents: Toluene ; 23 °C; 3 h, 23 °C → 120 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators, Journal of Medicinal Chemistry, 2019, 62(10), 5049-5062
합성 방법 25
반응 조건
참조
- Pd-Catalyzed Asymmetric Dearomatization of Indoles via Decarbonylative Heck-Type Reaction of Thioesters, Organic Letters, 2021, 23(1), 172-177
합성 방법 26
반응 조건
참조
- Synthesis and antimalarial activity of some indole and benzimidazole amidine derivatives, Yiyao Gongye, 1985, 16(9), 394-9
1H-Indole-5-carbonitrile,2-phenyl- Raw materials
- Phenylboronic acid
- Iodobenzene
- N-(4-Cyano-2-iodophenyl)-2,2,2-trifluoroacetamide
- 4-Amino-3-iodobenzonitrile
- Borate(1-),tetrafluoro-
- (Bromoethynyl)benzene
- Potassium phenyltrifluoroborate
- Benzenesulfonyl Hydrazide
- 5-Cyanoindole
- Benzonitrile, 4-amino-3-(phenylethynyl)-
- ethynyltrimethylsilane
- 4-Aminobenzonitrile
- Phenylpropiolic acid
- Benzenesulfinic acid
- Acetophenone
- Acetamide, N-[4-cyano-2-(2-phenylethynyl)phenyl]-
- Iodonium, diphenyl-
- Carbamic acid, (4-cyano-2-iodophenyl)-, ethyl ester
1H-Indole-5-carbonitrile,2-phenyl- Preparation Products
1H-Indole-5-carbonitrile,2-phenyl- 관련 문헌
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
96887-11-5 (1H-Indole-5-carbonitrile,2-phenyl-) 관련 제품
- 28719-00-8(6-Cyano-2-(4-cyanophenyl)indole)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
추천 공급업체
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량
PRIBOLAB PTE.LTD
골드 회원
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시약
Zhejiang Brunova Technology Co., Ltd.
골드 회원
중국 공급자
대량
SunaTech Inc.
골드 회원
중국 공급자
시약
Yunnanjiuzhen
골드 회원
중국 공급자
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